Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Description
Properties
IUPAC Name |
2-amino-1-(1-benzothiophen-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNFKUXVZZRYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- typically involves constructing the benzothiophene core followed by functionalization at the 3-position with a methanol and alpha-(aminomethyl) substituent. The key synthetic strategies include:
Aryne Intermediates with Alkynyl Sulfides:
One efficient approach to form the benzothiophene scaffold is through the reaction of aryne intermediates with alkynyl sulfides. This intermolecular coupling allows a one-step cyclization to generate the benzo[b]thiophene ring system, which can then be further functionalized to introduce the methanol and aminomethyl groups.Nucleophilic Cyclization and Aldol-type Reactions:
In related benzothiophene derivatives, nucleophilic attack by thiolate anions on α-bromo ketones followed by intramolecular aldol condensation has been demonstrated to yield benzo[b]thiophene-3-ol derivatives. Although this method is primarily documented for benzo[b]thiophen-3-ol synthesis, it provides a conceptual framework applicable to the preparation of the methanol and aminomethyl substituted analogs.Oxidation and Reduction Steps:
The thiophene sulfur atom can be selectively oxidized to sulfoxides or sulfones using oxidants such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). These oxidation states can influence subsequent functionalization steps or biological activity. Reduction reactions employing agents like lithium aluminum hydride or sodium borohydride can also be used to modify the oxidation state of substituents on the benzothiophene ring.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxides, Sulfones | Used to modulate sulfur oxidation state, affecting reactivity and biological properties |
| Reduction | LiAlH₄, NaBH₄ | Thiols, Reduced derivatives | Enables modification of substituents for further functionalization |
| Substitution | Halogens, Alkyl halides, Organometallics | Alkylated or arylated benzothiophenes | Allows introduction of diverse functional groups at specific positions |
Detailed Research Findings on Preparation
A notable synthetic procedure for benzo[b]thiophene derivatives, which can be adapted for the target compound, involves the following steps:
Starting Materials:
Methyl 2-mercaptobenzoate and α-bromo acetophenone are reacted in methanol.Reaction Conditions:
The reaction is carried out under nitrogen atmosphere to prevent sulfur oxidation, initially at room temperature for 1–2 hours, followed by addition of excess potassium hydroxide and heating to 60 °C for 4–5 hours.Mechanism:
The thiolate anion attacks the α-position of the ketone, forming an intermediate that undergoes intramolecular aldol condensation with elimination of methanol, yielding the benzothiophene core.Isolation:
The product precipitates upon acidification and is purified by filtration and washing with hot methanol.Yields:
High yields (up to 80%) and good purity are reported for analogous benzo[b]thiophene-3-ol derivatives, suggesting similar efficiency for the methanol and aminomethyl substituted variants.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Oxidation Reactions
The benzothiophene moiety and functional groups undergo oxidation under controlled conditions:
Key Findings :
-
Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to sulfone derivatives .
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Alcohol Oxidation : The hydroxymethyl group (-CH₂OH) can be oxidized to a carbonyl group using MnO₂ or CrO₃ under acidic conditions .
Reaction Conditions :
| Reagent | Temperature | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | 100°C | AcOH | Benzo[b]thiophene-1,1-dioxide | 85 |
| mCPBA | RT | DCM | Sulfoxide intermediate | 72 |
Substitution Reactions
The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitutions:
Electrophilic Aromatic Substitution :
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Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the C-2 position .
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Nitration : Concentrated HNO₃/H₂SO₄ mixture yields nitro derivatives at C-5 .
Nucleophilic Displacement :
-
The aminomethyl group undergoes alkylation with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .
Table: Substitution Reactions
| Reaction Type | Reagent | Position Modified | Product | Reference |
|---|---|---|---|---|
| Bromination | NBS/CCl₄ | C-2 | 2-Bromo derivative | |
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitrobenzothiophene | |
| Alkylation | CH₃I/K₂CO₃ | Aminomethyl | N-Methylated quaternary salt |
Coupling Reactions
Palladium-catalyzed cross-couplings enable C–H functionalization:
Heck Reaction :
-
Reacts with styrenes or acrylates in the presence of Pd(OAc)₂ and Ag₂CO₃ to form C-2 alkenylated products .
Conditions : -
Solvent: 1,1,1-Trifluoroethanol (TFE)
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Temperature: 80°C
-
Yield: 68–89%
Buchwald–Hartwig Amination :
-
Couples with aryl halides using PdCl₂ and Xantphos ligand to install aryl amines at the aminomethyl group .
Reductive Transformations
The compound undergoes selective reductions:
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Thiophene Ring Reduction : Hydrogenation with H₂/Pd-C reduces the thiophene ring to a dihydrobenzothiophene .
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Nitro Group Reduction : SnCl₂/HCl converts nitro groups to amines .
Acid/Base-Mediated Reactions
Tautomerism :
-
In acidic media, the compound exhibits keto-enol tautomerism, stabilizing chelated intermediates with metals like Fe³⁺ or Cu²⁺ .
Esterification :
Stability and Degradation
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure and Reactivity
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- features a benzothiophene moiety, which is known for its diverse reactivity. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile building block in organic synthesis. For instance, it can be oxidized to form sulfoxides or sulfones and reduced to thiols.
Biological Activity
Research indicates that this compound exhibits notable biological activities. It has been studied for its antimicrobial properties , showing potential as a new antibiotic agent. Additionally, its ability to inhibit lipid peroxidation suggests antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.
Medicinal Applications
Anticancer Properties
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- has shown promise in cancer treatment. A study highlighted the compound's ability to inhibit histone deacetylase (HDAC), a target for cancer therapy. Inhibition of HDAC can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells . This mechanism positions the compound as a candidate for developing novel anticancer drugs.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. It has been investigated for its potential use in treating inflammatory diseases due to its ability to modulate cellular signaling pathways involved in inflammation.
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural features enable the development of new drugs targeting multiple pathways, particularly in oncology and infectious diseases .
Agrochemical Production
This compound is also utilized in agrochemicals, where its reactivity aids in the formulation of pesticides and herbicides. The stability and effectiveness of Benzo[b]thiophene-3-methanol derivatives make them suitable candidates for agricultural applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as topoisomerases, which are crucial for DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Benzo[b]thiophene-3-ol Derivatives (PM6 and PM11)
- Structural Differences: PM6 (3-hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone and PM11 (2,4-dichlorophenyl analog) contain a ketone group at position 2 of the benzo[b]thiophene ring, unlike the methanol group in the target compound .
- Physicochemical Properties: PM6: C16H12O3S (MW: 284.33 g/mol), logP ≈ 2.8 (estimated). PM11: C15H9ClO2S (MW: 288.75 g/mol), logP ≈ 3.2 (estimated). The target compound’s hydroxyl and amine groups likely reduce its logP compared to these methanone derivatives, enhancing aqueous solubility.
- Biological Activity: PM6 and PM11 exhibit monoamine oxidase (MAO) inhibitory activity, suggesting that electron-withdrawing substituents (e.g., Cl, OCH3) enhance binding to MAO active sites.
Benzo[b]thiophene-3-ethylamine Derivatives
- Benzo[b]thiophene-3-ethylamine, alpha-methyl-: Molecular Formula: C11H13NS (MW: 191.29 g/mol). Key Properties: logP = 2.791, McVol = 153.260 ml/mol . Comparison: The ethylamine chain in this compound increases hydrophobicity (higher logP) compared to the target compound’s methanol-aminomethyl group. This difference may influence blood-brain barrier penetration in neurological applications .
- Benzo[b]thiophene-3-ethanamine: Molecular Formula: C10H11NS (MW: 177.27 g/mol). The target compound’s methanol group could mitigate this issue .
2-Acetyl-Substituted Benzo[b]thiophenes
- Example: 2-Acetyl-3-aminobenzo[b]thiophene (Ev5). Structural Differences: The acetyl (-COCH3) group at position 2 introduces electron-withdrawing effects, altering electronic distribution compared to the target compound’s methanol and aminomethyl groups. Applications: Acetyl derivatives are intermediates in synthesizing thiosemicarbazones with antioxidant activity (e.g., compound 20 in Ev3). The target compound’s functional groups may favor different bioactivities, such as enzyme inhibition or receptor modulation .
Benzo[b]thiophene-3-acetic Acid Esters
- Example: Methyl 2-(5-methyl-1-benzothiophen-3-yl)acetate (Ev11). Structural Differences: The acetic acid ester side chain increases molecular weight and introduces esterase-sensitive bonds, unlike the stable methanol-aminomethyl group. Physicochemical Properties: Higher logP (estimated >3) due to the ester group, contrasting with the target compound’s polar substituents .
Biological Activity
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its antioxidant properties, and its implications in cancer therapy.
Structure and Synthesis
The compound belongs to the class of benzothiophene derivatives, which are known for their pharmacological properties. The synthesis typically involves the modification of the benzo[b]thiophene scaffold to introduce the hydroxymethyl and aminomethyl groups, enhancing its biological activity.
1. Inhibition of Monoamine Oxidase
Research has demonstrated that benzo[b]thiophene-3-methanol derivatives can act as effective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform. A study synthesized a series of benzo[b]thiophen-3-ols and evaluated their inhibitory effects on hMAO using recombinant enzymes. The results showed that several compounds exhibited high selectivity for MAO-B, with IC50 values indicating potent inhibition. The most active compounds were further tested in rat cortex synaptosomes, revealing their ability to modulate dopamine metabolism by affecting the DOPAC/DA ratio and lactate dehydrogenase (LDH) activity .
Table 1: Inhibitory Activities of Benzo[b]thiophene Derivatives on hMAO
| Compound | IC50 (hMAO-A) | IC50 (hMAO-B) | Selectivity Index (SI) |
|---|---|---|---|
| PM1 | 150 µM | 20 µM | 7.5 |
| PM2 | 200 µM | 15 µM | 13.3 |
| PM3 | 100 µM | 10 µM | 10 |
2. Antioxidant Properties
The antioxidant potential of benzo[b]thiophene derivatives has been highlighted in various studies. These compounds demonstrated significant free radical scavenging activity, which is critical in neuroprotective applications. Their ability to chelate metal ions also contributes to their antioxidant effects, potentially mitigating oxidative stress associated with neurodegenerative diseases .
3. Antitumor Activity
Benzo[b]thiophene derivatives have been identified as promising candidates for cancer therapy. They exhibit histone deacetylase (HDAC) inhibitory activity, which plays a crucial role in regulating gene expression related to cell growth and apoptosis. For instance, certain derivatives have shown efficacy in inducing differentiation and apoptosis in neoplastic cells, suggesting their potential use in treating various cancers .
Case Study: Antitumor Activity
A specific study explored the effects of a novel benzothiophene amide derivative on human cancer cell lines. The compound significantly inhibited cell proliferation and induced apoptosis through HDAC inhibition, demonstrating its potential as a therapeutic agent against tumors characterized by neoplastic cell proliferation .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of benzo[b]thiophene derivatives with target proteins involved in MAO inhibition and HDAC activity. These studies provide insights into the structural requirements necessary for enhanced biological activity and guide further modifications to improve efficacy .
Q & A
Q. What synthetic routes are available for the preparation of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-, and what intermediates are critical?
Answer: The compound can be synthesized via nucleophilic substitution or reductive amination of benzo[b]thiophene-3-carbaldehyde intermediates. For example, substituted chlorobenzonitriles (e.g., 2-acetyl-3-aminobenzo[b]thiophene) can undergo aminomethylation using ammonia or primary amines in the presence of reducing agents like NaBH₄ or LiAlH₄ . Key intermediates include benzo[b]thiophene-3-carbaldehyde and its halogenated derivatives, which require careful purification via column chromatography to avoid side reactions.
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aminomethyl group's position and the benzo[b]thiophene core. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like -OH and -NH₂. High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for detecting unreacted aldehydes or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of aminomethyl derivatives in benzo[b]thiophene systems?
Answer: Yield optimization requires controlling temperature, solvent polarity, and stoichiometry. For instance, using tetrahydrofuran (THF) as a solvent at 0–5°C minimizes side reactions during NaH-mediated substitutions . Catalytic additives like DMAP (4-dimethylaminopyridine) enhance nucleophilicity in aminomethylation steps. Kinetic studies using in-situ FTIR or HPLC monitoring can identify rate-limiting steps, such as imine formation during reductive amination .
Q. What is the impact of the aminomethyl group on the electronic and biological properties of benzo[b]thiophene derivatives?
Answer: The electron-donating aminomethyl group increases electron density at the thiophene ring, altering reactivity in electrophilic substitutions. Computational studies (e.g., DFT) reveal enhanced hydrogen-bonding potential, which may improve binding affinity in biological targets. For example, structurally similar benzo[b]thiophene sulfonamides exhibit inhibitory activity against enzymes like InhA in Mycobacterium tuberculosis, suggesting potential bioactivity .
Q. What analytical challenges arise when detecting trace amounts of this compound in biological matrices, and how are they addressed?
Answer: Matrix interference and low concentrations (<1 ppm) complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity, while solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Isotope-labeled internal standards (e.g., deuterated analogs) correct for ion suppression effects in complex samples like plasma or tissue homogenates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
